molecular formula C8H9ClF3N B13642860 (S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride

(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B13642860
M. Wt: 211.61 g/mol
InChI Key: PZAHSWFPHARBPB-WCCKRBBISA-N
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Description

(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride is a chiral amine compound characterized by the presence of three fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3,4,5-trifluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to an amine through a series of reactions, often involving the use of reagents like ammonia or amines.

    Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Reduction: Utilizing catalytic hydrogenation for the reduction step.

    Automated Resolution: Employing automated systems for chiral resolution to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride: The enantiomer of the compound with different biological activity.

    1-(3,4,5-Trifluorophenyl)ethan-1-amine: The non-chiral version without the hydrochloride salt.

    1-(3,4-Difluorophenyl)ethan-1-amine: A similar compound with two fluorine atoms.

Uniqueness

(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of three fluorine atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H9ClF3N

Molecular Weight

211.61 g/mol

IUPAC Name

(1S)-1-(3,4,5-trifluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H8F3N.ClH/c1-4(12)5-2-6(9)8(11)7(10)3-5;/h2-4H,12H2,1H3;1H/t4-;/m0./s1

InChI Key

PZAHSWFPHARBPB-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C(=C1)F)F)F)N.Cl

Canonical SMILES

CC(C1=CC(=C(C(=C1)F)F)F)N.Cl

Origin of Product

United States

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